1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDCITQYEIWQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2-chlorobenzyl chloride with 1,3-dihydro-2H-benzimidazol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The aromatic ring in the chlorobenzyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring .
Scientific Research Applications
Based on the search results, information regarding the applications of "1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one" is limited. However, the search results do provide information on benzimidazole derivatives and related compounds, which may offer insights into potential applications.
Available Information
- 1-(2-Chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one: This chemical with CAS number 161468-95-7 is listed as a discontinued product . Cymit Química provides a reference number 3D-LGA46895 for it .
- Related Compounds:
- 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: This organochlorine compound (CAS 62780-89-6) has applications in scientific fields as a catalyst in organic synthesis, a precursor for synthesizing other organochlorine compounds, and in polymer production . It inhibits enzymes involved in compound metabolism, interacts with proteins, and inhibits certain bacteria and fungi .
- 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one derivatives: These derivatives have an affinity for vasopressin and/or oxytocin receptors and can mimic or inhibit the effects of hormones in a selective manner . Vasopressin regulates arterial pressure and has antidiuretic effects, stimulating receptors in the liver, vessels, platelets, kidney, uterus, adrenal glands, central nervous system, and pituitary gland . Oxytocin receptors are found in the uterus, mammary gland, central nervous system, and kidney .
- Triazole-containing hybrids: Some compounds have shown inhibitory activity against BuChE (Butyrylcholinesterase) . For example, compound 1 (7-O-((1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl) methyl) hesperetin) is a potent anti-BuChE compound . Paeonol–1,2,3-triazole hybrids have also demonstrated BuChE inhibition .
- Anti-inflammatory benzimidazole compounds: These compounds are being researched for the design and development of anti-inflammatory drugs . A compound with a methyl group at R3, chlorine at R2, and no substitution at R1 showed maximum CXCR3 antagonism . Compound 2 exhibited lymphocyte-specific kinase (Lck) blocking activity and a potent anti-inflammatory effect .
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazolone Derivatives
- Fluorophenyl derivatives () exhibit similar electronic effects but lack the extended aromatic surface of the benzyl group. The dibenzyl-5-Cl derivative () shows dual substitution at N1 and N3, leading to distinct dihedral angles (~76–78°) that may alter molecular packing or binding geometry compared to mono-substituted compounds.
Synthetic Efficiency :
Table 2: Pharmacological Profiles of Selected Derivatives
- Target Compound vs. CPD-1 :
- Comparison with Pharmaceuticals :
- Domperidone () and Pimozide () demonstrate how complex substitutions (e.g., piperidinyl or bis-fluorophenyl groups) on the benzimidazolone core can confer specific therapeutic effects (antiemetic vs. antipsychotic). The target compound’s simpler structure may serve as a precursor for such derivatives.
Thermal and Physicochemical Properties
- Thermal Stability: Nitro-substituted benzimidazolones (e.g., 4,5,6-trinitro derivative in ) exhibit high thermostability (TGA data), making them suitable for energetic materials. The target compound’s chloro substituent likely enhances stability compared to non-halogenated analogues but may be less thermally robust than nitro derivatives .
- Solubility and LogP :
Molecular Interactions and Crystal Packing
- Fluorophenyl analogues () may engage in weaker C-F···H interactions compared to Cl-based contacts.
Biological Activity
1-(2-Chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Overview of Benzimidazole Derivatives
Benzimidazoles are a class of compounds known for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. The introduction of substituents, such as the chlorobenzyl group in 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one, can significantly enhance these properties.
Antimicrobial Activity
Research indicates that 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For example, compounds similar to this benzimidazole derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound also displayed significant antibiofilm activity, surpassing that of standard antibiotics like Ciprofloxacin.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that benzimidazole derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, certain derivatives have been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity . The mechanism often involves the disruption of critical signaling pathways in cancer cells.
Anti-inflammatory Effects
Benzimidazole derivatives are also noted for their anti-inflammatory activities. Research has identified compounds that inhibit pro-inflammatory cytokines and enzymes such as lipoxygenase . This suggests that 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one may possess similar properties, contributing to its therapeutic potential in inflammatory diseases.
The biological activity of 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to and inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors involved in inflammatory responses or cellular growth regulation.
These interactions lead to downstream effects that manifest as antimicrobial or anticancer activities.
Comparative Analysis
To better understand the unique properties of 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one, it is useful to compare it with other benzimidazole derivatives:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| Benzimidazole | General | Broad-spectrum activity against bacteria and fungi |
| 2-Chlorobenzyl Chloride | Precursor | Used in the synthesis of various benzimidazole derivatives |
| Other Benzimidazole Derivatives | Anticancer | Various derivatives show significant cytotoxicity against cancer cells |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives:
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives alongside benzimidazoles for their antimicrobial properties. The findings indicated that certain derivatives exhibited superior activity compared to traditional antibiotics .
- Anticancer Studies : Research has shown that benzimidazole derivatives can effectively inhibit cancer cell lines by targeting specific kinases involved in tumor growth .
- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties revealed that certain benzimidazoles can significantly reduce levels of inflammatory markers in vitro .
Q & A
Q. What are the standard synthetic routes for 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via alkylation of benzimidazol-2-one with 2-chlorobenzyl chloride under alkaline conditions. For example, a condensation reaction using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours yields the target compound . Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Optimization may focus on solvent selection, temperature control, and stoichiometric ratios to improve yields (typically 60–75%) and minimize side products like over-alkylated derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
Answer: Key techniques include:
- ¹H/¹³C NMR : Look for resonance signals corresponding to the benzimidazol-2-one core (e.g., NH proton at δ 10–12 ppm, aromatic protons in δ 6.8–7.5 ppm) and the 2-chlorobenzyl substituent (CH₂ at δ 4.5–5.0 ppm, aromatic Cl-substituted protons) .
- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches.
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak ([M+H]⁺) at m/z 285–287 (depending on isotopic Cl patterns) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Answer: Stability studies should employ:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for benzimidazolone derivatives).
- HPLC Purity Checks : Monitor degradation products (e.g., hydrolysis of the benzyl group) under accelerated conditions (40°C/75% RH for 6 months) .
- Light Exposure Tests : UV-Vis spectroscopy to detect photodegradation, with recommendations for amber glass storage .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, endotoxin levels). Mitigation strategies include:
- Dose-Response Reproducibility : Validate IC₅₀ values across multiple replicates and independent labs.
- Off-Target Profiling : Use kinase inhibition panels or proteome-wide binding assays to identify confounding interactions .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pimozide derivatives) to identify trends in structure-activity relationships (SAR) .
Q. How can molecular docking studies elucidate the compound’s mechanism of action in kinase inhibition?
Answer:
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., AKT, JAK2) based on homology to known benzimidazolone inhibitors .
- Docking Workflow : Use software like AutoDock Vina to model interactions between the chlorobenzyl group and hydrophobic residues (e.g., Phe88 in AKT1) and the benzimidazolone core with catalytic lysines (e.g., Lys268) .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
Q. What methodologies are recommended for in vivo pharmacokinetic profiling of this compound?
Answer:
- ADME Studies :
- Tissue Distribution : Radiolabeled compound tracking (³H or ¹⁴C) to assess accumulation in target organs .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
- Substituent Variation : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., 2-nitro) or bulky (e.g., 2-naphthyl) groups to modulate steric and electronic effects .
- Core Modifications : Introduce methyl or fluorine at the benzimidazolone 5-/6-positions to enhance metabolic stability .
- In Silico Screening : Use QSAR models trained on datasets of benzimidazolone derivatives to predict bioactivity .
Q. What experimental approaches are suitable for investigating the compound’s role in modulating pro-inflammatory cytokines?
Answer:
Q. How can researchers address low solubility challenges during formulation development?
Answer:
Q. What analytical techniques are critical for detecting and quantifying degradation products in long-term stability studies?
Answer:
- HPLC-DAD/MS : Resolve degradation products (e.g., hydrolyzed benzyl derivatives) and confirm structures via fragmentation patterns .
- Forced Degradation Studies : Expose to acid/base, oxidative (H₂O₂), and thermal stress to identify labile functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
